7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide
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Overview
Description
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound with the molecular formula C7H5ClFN3·HBr It is a derivative of benzodiazole, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the reaction of 7-chloro-6-fluoro-1H-1,3-benzodiazole with an amine source under specific conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted benzodiazole compounds .
Scientific Research Applications
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-6-fluoro-1H-1,3-benzodiazole: A precursor to the hydrobromide derivative.
6-fluoro-1H-1,3-benzodiazol-2-amine: A related compound with similar structural features.
7-chloro-1H-1,3-benzodiazol-2-amine: Another derivative with comparable properties.
Uniqueness
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide is unique due to the presence of both chlorine and fluorine substituents on the benzodiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2742659-34-1 |
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Molecular Formula |
C7H6BrClFN3 |
Molecular Weight |
266.5 |
Purity |
95 |
Origin of Product |
United States |
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